9,18,27,36,37,39,40,41-Octaza-38lambda2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene
Description
This compound is a highly complex macrocyclic organometallic system featuring a lead (Pb) center coordinated within a decacyclic framework containing eight nitrogen atoms (Octaza) and multiple fused rings. Its IUPAC name reflects its intricate topology, with fused cycloalkane and aromatic systems. The λ² designation indicates a hypervalent lead center, a rare feature that contributes to its unique reactivity and stability . The structure is stabilized by extensive π-conjugation and coordination of nitrogen atoms to the lead center, forming a rigid, three-dimensional macrocycle. Elemental analysis and spectroscopic data (e.g., NMR, MS) confirm its purity and structural integrity .
Properties
Molecular Formula |
C32H26N8Pb |
|---|---|
Molecular Weight |
730 g/mol |
IUPAC Name |
9,18,27,36,37,39,40,41-octaza-38λ2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene |
InChI |
InChI=1S/C32H26N8.Pb/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-17,23,25,31,33,36-40H;/q-2;+2 |
InChI Key |
SZVAIROXLKCNGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C3NC(=C2C=C1)NC4=C5C=CC=CC5=C6N4[Pb]N7C(=C8C=CC=CC8=C7NC9C1C=CC=CC1=C(N9)N6)N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9,18,27,36,37,39,40,41-Octaza-38lambda2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene involves multiple steps. The synthetic routes typically include the formation of the decacyclic framework followed by the introduction of nitrogen atoms and the incorporation of the lead atom. The reaction conditions often require high temperatures and the use of specific catalysts to facilitate the formation of the desired compound. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxides, while reduction reactions may result in the formation of reduced forms of the compound.
Scientific Research Applications
9,18,27,36,37,39,40,41-Octaza-38lambda2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene has various scientific research applications. In chemistry, it is used as a model compound to study the behavior of complex organic structures. In biology, it may be used to investigate the interactions between nitrogen-containing compounds and biological molecules. In medicine, it could be explored for its potential therapeutic properties, particularly in targeting specific molecular pathways. In industry, it may be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The multiple nitrogen atoms and the lead atom within the structure allow it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Challenges
- Stability vs. Reactivity : The target compound’s hypervalent Pb center offers reactivity but poses challenges in synthesis and storage compared to stable Al analogs .
- Scalability : Pd-catalyzed methods (as in ) are scalable for nitrogen-rich macrocycles, but Pb incorporation requires costly optimization.
- Environmental Impact : Lead-containing systems demand stringent handling protocols, whereas aluminum and organic analogs are more environmentally benign .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
